molecular formula C6H14ClNO B2561048 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 2126161-02-0

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2561048
CAS No.: 2126161-02-0
M. Wt: 151.63
InChI Key: RRTIRTUGQVRYTQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of cyclobutanamine, featuring a methoxy group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methoxyamine to form the corresponding oxime, followed by reduction to the amine. The final step involves methylation of the amine and conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylation agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine hydrochloride: A related compound used in similar synthetic applications.

    N-Methylcyclobutanamine: Lacks the methoxy group but shares the cyclobutane and methylamine structure.

    Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutane ring or nitrogen atom.

Uniqueness

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other cyclobutanamine derivatives and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTIRTUGQVRYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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